

Application Notes and Protocols for Measuring JNJ-26146900 Activity

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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a nonsteroidal, orally bioactive selective androgen receptor modulator (SARM) that functions as an antagonist to the androgen receptor (AR).^{[1][2]} It has demonstrated the ability to reduce prostate tumor size and prevent bone loss in preclinical models, indicating its potential therapeutic applications in conditions like prostate cancer.^[1] Characterizing the in vitro activity of **JNJ-26146900** is crucial for understanding its mechanism of action and for the development of new therapeutics.

These application notes provide detailed protocols for a suite of cell-based assays to quantify the binding, transcriptional activity, and functional effects of **JNJ-26146900** on the androgen receptor signaling pathway.

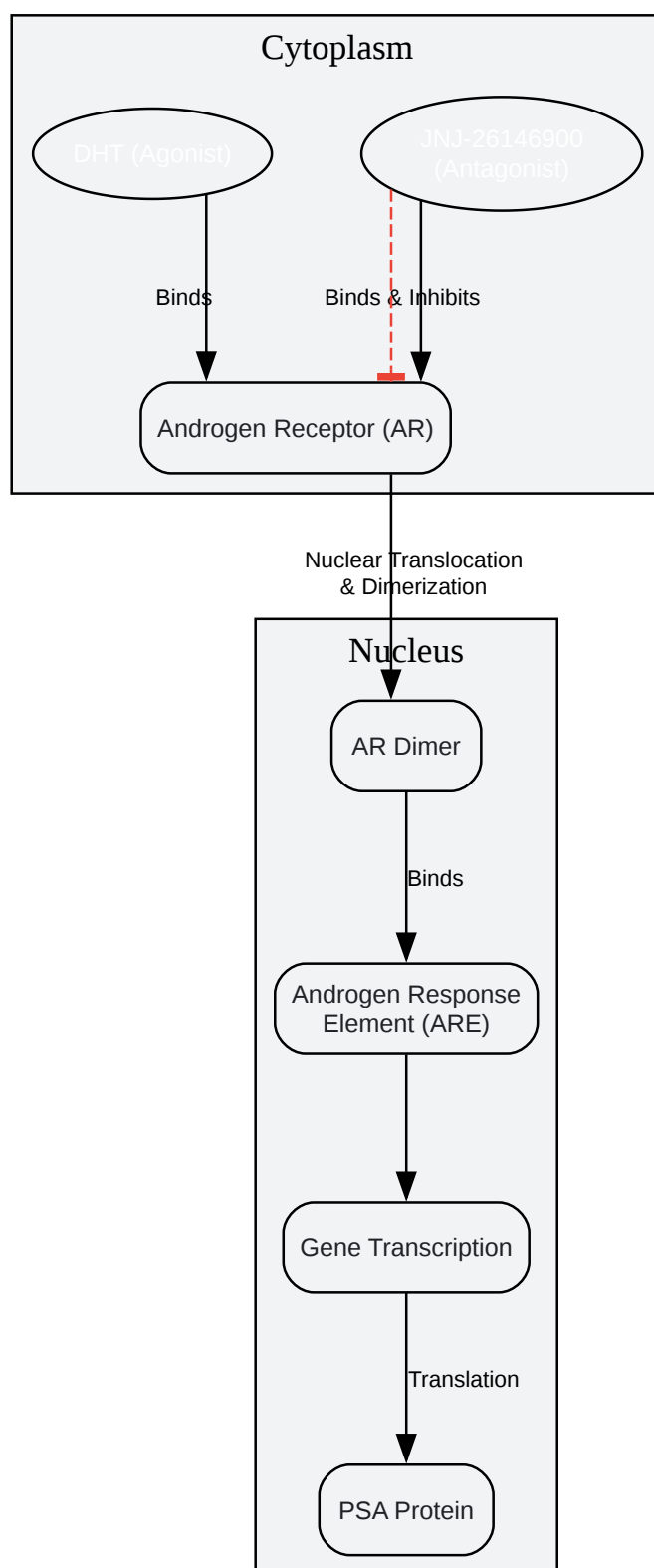
Data Presentation

The following table summarizes the available quantitative data for **JNJ-26146900**.

Parameter	Value	Species	Assay System
K _i	400 nM	Rat	Androgen Receptor Binding Assay

Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon binding to an agonist, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes, such as Prostate-Specific Antigen (PSA), leading to various physiological effects. **JNJ-26146900**, as an antagonist, binds to the androgen receptor and prevents these downstream effects.



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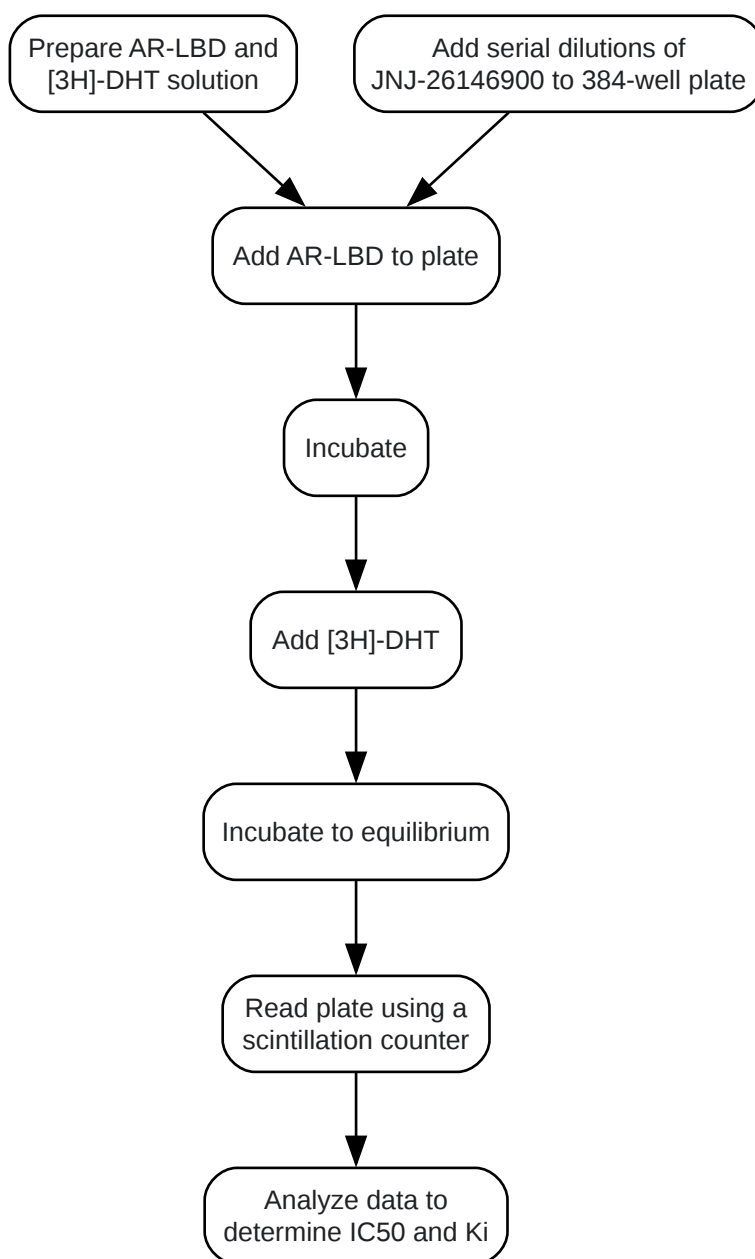
Androgen Receptor Signaling Pathway and Antagonism by **JNJ-26146900**.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the binding affinity of **JNJ-26146900** to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Experimental Workflow



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Workflow for AR Competitive Binding Assay.

Methodology

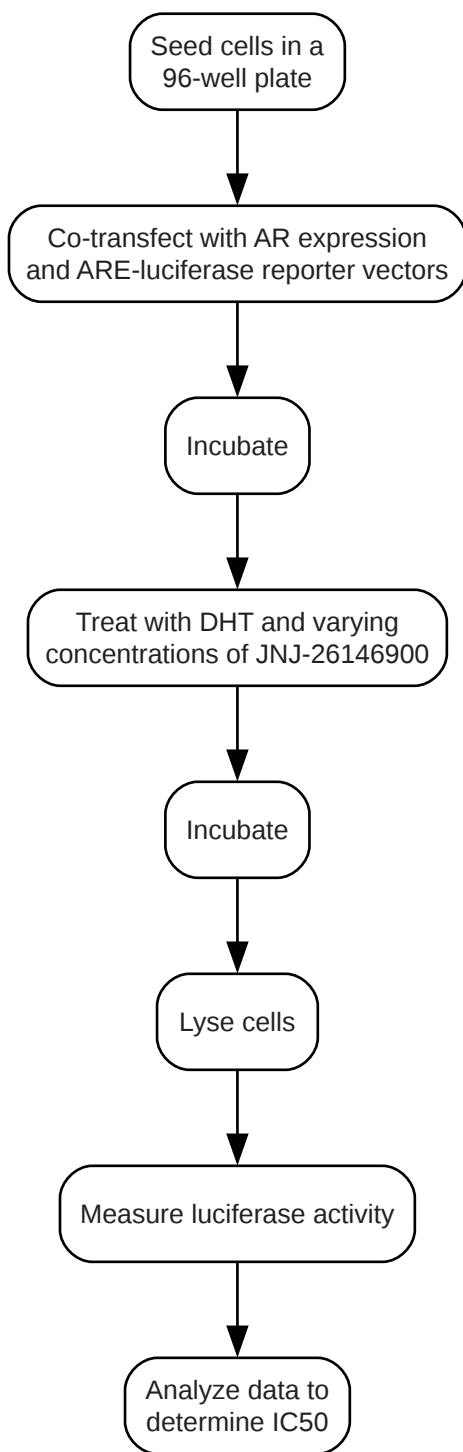
- Materials:
 - Purified Androgen Receptor Ligand Binding Domain (AR-LBD)
 - [³H]-Dihydrotestosterone ([³H]-DHT)
 - **JNJ-26146900**
 - Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2[3]
 - 384-well Ni-chelate coated Flashplates®
 - Scintillation counter
- Procedure:
 - Prepare serial dilutions of **JNJ-26146900** in assay buffer containing 10% DMSO.
 - Add 25 µL of the diluted **JNJ-26146900** or vehicle control to the wells of the 384-well plate.
 - Add 50 µL of 5 µM AR-LBD in assay buffer to each well and incubate for 30-60 minutes.[3]
 - Add 25 µL of [³H]-DHT to each well at a final concentration of 20 nM.[3]
 - Seal the plate and incubate at room temperature for at least one hour to reach equilibrium.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of **JNJ-26146900** that displaces 50% of the radioligand) can be determined.

- The K_i can then be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

AR Luciferase Reporter Gene Assay

This assay measures the ability of **JNJ-26146900** to inhibit the transcriptional activity of the androgen receptor.

Experimental Workflow



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Workflow for AR Luciferase Reporter Gene Assay.

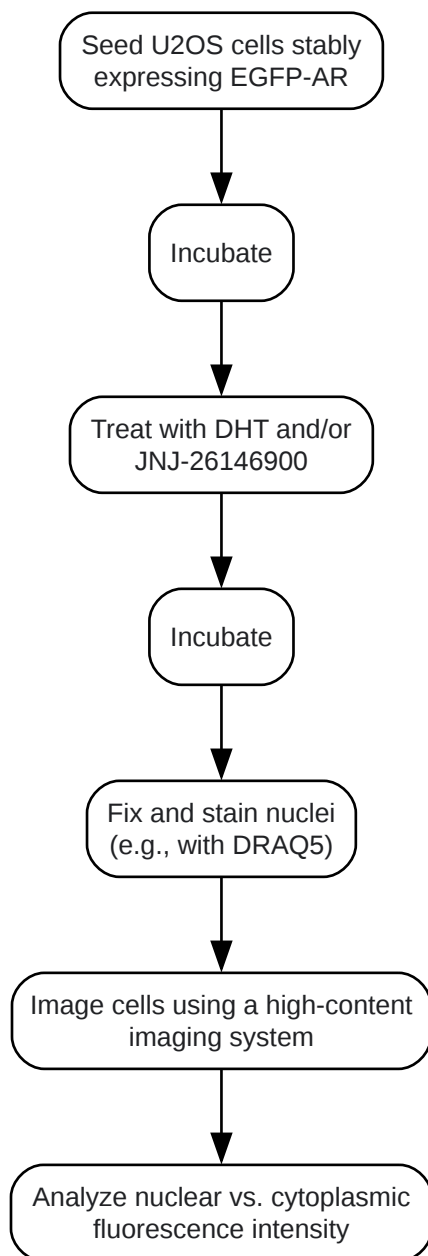
Methodology

- Materials:
 - COS-1 cells (or other suitable cell line)
 - AR expression vector
 - Androgen Response Element (ARE)-driven luciferase reporter vector
 - Transfection reagent
 - Dihydrotestosterone (DHT)
 - **JNJ-26146900**
 - Luciferase assay reagent
 - Luminometer
- Procedure:
 - Seed COS-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
 - Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
 - After 24 hours, replace the medium with fresh medium containing a standard concentration of DHT (e.g., 1 nM) and serial dilutions of **JNJ-26146900**.
 - Incubate the cells for another 24 hours.
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis:
 - Plot the luciferase activity against the concentration of **JNJ-26146900** to generate a dose-response curve and determine the IC₅₀ value for the inhibition of AR transcriptional activity.

AR Nuclear Translocation Assay

This assay visualizes the effect of **JNJ-26146900** on the subcellular localization of the androgen receptor.

Experimental Workflow



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Workflow for AR Nuclear Translocation Assay.

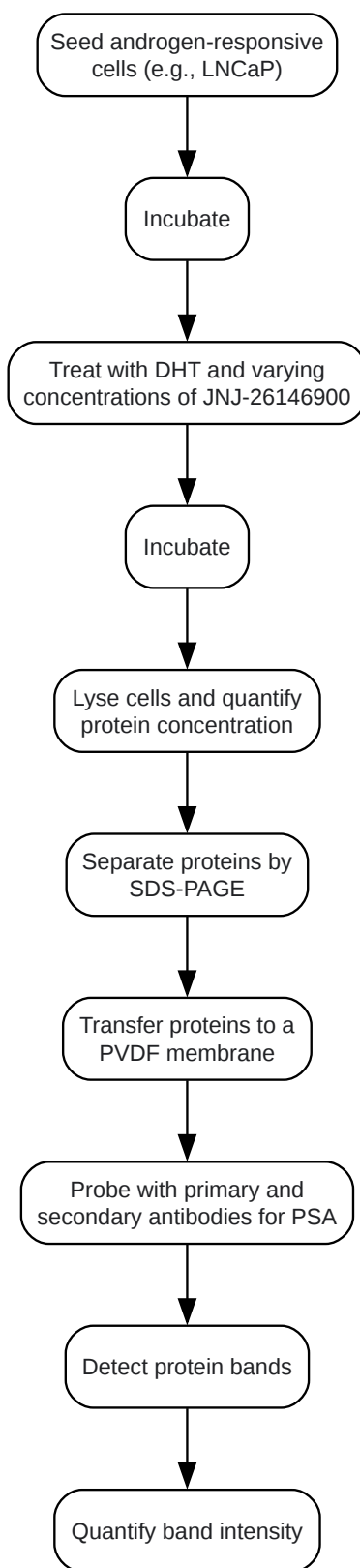
Methodology

- Materials:
 - U2OS cells stably expressing EGFP-AR[4]
 - Dihydrotestosterone (DHT)
 - **JNJ-26146900**
 - DRAQ5 or other nuclear stain
 - High-content imaging system
- Procedure:
 - Seed the EGFP-AR expressing U2OS cells in a 96- or 384-well imaging plate.
 - Allow the cells to adhere and grow overnight.
 - Treat the cells with vehicle, DHT alone, **JNJ-26146900** alone, or a combination of DHT and **JNJ-26146900** for a specified time (e.g., 1-2 hours).
 - Fix the cells and stain the nuclei with DRAQ5.
 - Acquire images using a high-content imaging system.
- Data Analysis:
 - Quantify the fluorescence intensity of EGFP-AR in the nucleus versus the cytoplasm. Antagonists like **JNJ-26146900** may induce nuclear translocation but without the formation of distinct nuclear foci that are characteristic of agonist binding.[4]

Western Blot Analysis of Downstream Target Proteins

This assay measures the effect of **JNJ-26146900** on the protein expression of AR target genes, such as Prostate-Specific Antigen (PSA).

Experimental Workflow



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Workflow for Western Blot Analysis.

Methodology

- Materials:
 - Androgen-responsive prostate cancer cell line (e.g., LNCaP)
 - Dihydrotestosterone (DHT)
 - **JNJ-26146900**
 - Lysis buffer
 - Protein assay reagents
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Primary antibody against PSA
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Seed LNCaP cells and allow them to grow to 70-80% confluency.
 - Treat the cells with DHT and varying concentrations of **JNJ-26146900** for 24-48 hours.
 - Lyse the cells and determine the total protein concentration.
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and incubate with a primary antibody specific for PSA.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the intensity of the PSA bands and normalize to a loading control (e.g., β -actin or GAPDH). This will demonstrate the dose-dependent inhibition of DHT-induced PSA expression by **JNJ-26146900**.

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- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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